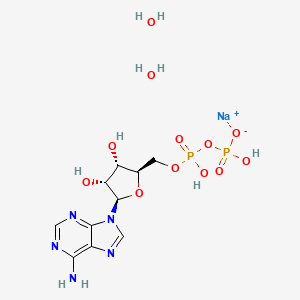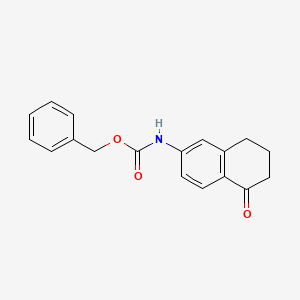
15-Demethylplumierid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
15-Demethylplumieride has several applications in scientific research, including:
Wirkmechanismus
Target of Action
15-Demethylplumieride is a natural compound found in the Apocynaceae family . It primarily targets the synthesis of fatty acids, proteins, and DNA . It also inhibits the activity of pancreatic α-amylase , an enzyme that breaks down starch into smaller sugar molecules .
Mode of Action
15-Demethylplumieride exerts its effects by inhibiting the synthesis of fatty acids, proteins, and DNA . This inhibition disrupts the normal functioning of cells, leading to various downstream effects . Additionally, by inhibiting pancreatic α-amylase, 15-Demethylplumieride interferes with the breakdown of starch, affecting energy production in cells .
Biochemical Pathways
Given its mode of action, it likely impacts pathways related to fatty acid metabolism, protein synthesis, dna replication, and carbohydrate digestion .
Pharmacokinetics
It’s known that the compound is soluble in organic solvents such as ethanol, methanol, and chloroform, but insoluble in water. This solubility profile may influence its bioavailability and distribution within the body.
Result of Action
The inhibition of fatty acid, protein, and DNA synthesis by 15-Demethylplumieride can lead to various cellular effects. For instance, it has been shown to have antifertility effects . The inhibition of pancreatic α-amylase can also impact energy production in cells, as this enzyme plays a crucial role in the breakdown of starch into smaller sugar molecules .
Action Environment
The action of 15-Demethylplumieride can be influenced by various environmental factors. Additionally, factors such as pH, temperature, and the presence of other molecules could potentially influence its stability and action .
Biochemische Analyse
Biochemical Properties
15-Demethylplumieride is known to interact with various biomolecules. It inhibits the activity of pancreatic α-amylase, an enzyme that breaks down starch into smaller sugar molecules . This interaction affects the biochemical reactions involving the breakdown of starch, thereby influencing the metabolic processes within the cell .
Cellular Effects
15-Demethylplumieride has been shown to have antifertility effects by inhibiting the synthesis of fatty acids, proteins, and DNA . This suggests that it can influence cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 15-Demethylplumieride exerts its effects by inhibiting the synthesis of fatty acids, proteins, and DNA . It also inhibits the activity of pancreatic α-amylase, which is involved in the breakdown of starch into smaller sugar molecules . These interactions can lead to changes in gene expression and enzyme activity, thereby influencing the overall metabolic processes within the cell .
Metabolic Pathways
15-Demethylplumieride is involved in the metabolic pathway related to the breakdown of starch into smaller sugar molecules, as it inhibits the activity of pancreatic α-amylase . This could potentially affect metabolic flux or metabolite levels within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
15-Demethylplumieride is typically extracted from natural sources such as Plumeria rubra. The extraction process involves solvent extraction, ultrasonic extraction, and reverse phase chromatography . The target compound is then purified using techniques like column chromatography and crystallization .
Industrial Production Methods
Industrial production of 15-Demethylplumieride involves large-scale extraction from natural sources followed by purification. The process is optimized to ensure high yield and purity, making it suitable for research and potential therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions
15-Demethylplumieride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Vergleich Mit ähnlichen Verbindungen
15-Demethylplumieride is unique due to its specific molecular structure and pharmacological activities. Similar compounds include:
Plumieride: Another iridoid compound with similar structural features.
Cerberic acid: A compound with similar pharmacological properties.
6-O-Vanilloylajugol: Another natural product with comparable biological activities.
These compounds share structural similarities but differ in their specific biological activities and applications.
Eigenschaften
IUPAC Name |
(1S,4aS,7R,7aS)-4'-[(1S)-1-hydroxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O12/c1-7(22)9-4-20(32-17(9)28)3-2-8-10(16(26)27)6-29-18(12(8)20)31-19-15(25)14(24)13(23)11(5-21)30-19/h2-4,6-8,11-15,18-19,21-25H,5H2,1H3,(H,26,27)/t7-,8+,11+,12+,13+,14-,15+,18-,19-,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLAWDIODKKBQZ-SZSWQRSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2(C=CC3C2C(OC=C3C(=O)O)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C[C@@]2(C=C[C@H]3[C@@H]2[C@@H](OC=C3C(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC1=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of 15-Demethylplumieride in the context of Plumeria rubra ‘Acutifolia’?
A1: 15-Demethylplumieride is a naturally occurring iridoid compound found in the flowers of Plumeria rubra ‘Acutifolia’. It was successfully isolated using High-Speed Counter-Current Chromatography (HSCCC) with a purity of 96.04% []. This isolation method offers a simple, fast, and convenient way to obtain 15-Demethylplumieride, paving the way for further research into its bioactivity and potential applications [].
Q2: Has the structure of 15-Demethylplumieride been confirmed, and if so, how?
A2: Yes, the structure of 15-Demethylplumieride has been elucidated using a combination of spectroscopic techniques, including UV, MS, and NMR [, ]. The compound was first identified as a novel natural product during research on the cytotoxic constituents of Plumeria rubra bark [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B599471.png)


![Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate](/img/structure/B599477.png)








